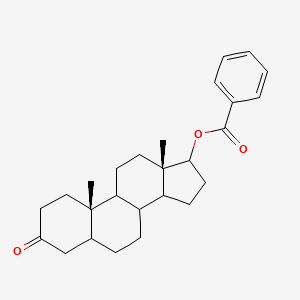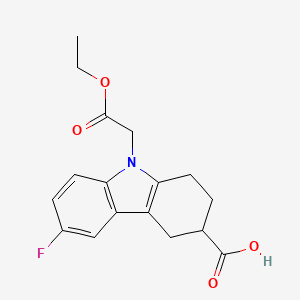![molecular formula C10H15N3O5 B14796677 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and hydrazide groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide typically involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide under specific conditions. The reaction is often carried out in a solvent such as dimethyl formamide (DMF) or dimethylacetamide (DMA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the compound.
科学的研究の応用
2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazides and derivatives of 2,3,4-trihydroxybenzaldehyde, such as:
- 2-amino-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
- 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,4-dihydroxyphenyl)methyl]propanehydrazide
Uniqueness
The uniqueness of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide lies in its trideuterio substitution, which can influence its chemical reactivity and stability. This isotopic labeling can also be useful in tracing studies and in understanding the compound’s behavior in various chemical and biological systems.
特性
分子式 |
C10H15N3O5 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/i4D2,6D |
InChIキー |
BNQDCRGUHNALGH-HRMNUFNHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O |
正規SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)



![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)


![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)


